5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers

Description

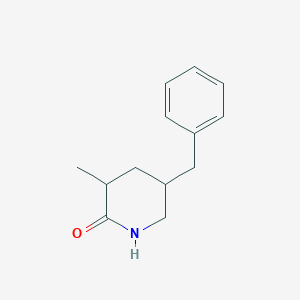

5-Benzyl-3-methylpiperidin-2-one is a bicyclic organic compound featuring a piperidin-2-one core substituted with a benzyl group at the 5-position and a methyl group at the 3-position. The molecule exists as a mixture of diastereomers due to the presence of stereogenic centers at positions 3 and 3. Diastereomers, unlike enantiomers, exhibit distinct physical and chemical properties, such as melting points, solubility, and chromatographic behavior, which can complicate synthesis, purification, and characterization .

For instance, stereochemical determination of such compounds often employs X-ray crystallography, facilitated by programs like SHELX, which is widely used for small-molecule refinement . The biological and physicochemical profiles of diastereomers are highly configuration-dependent, as demonstrated in studies of chlorinated lipids (e.g., danicalipin A diastereomers) and azulene diols .

Properties

IUPAC Name |

5-benzyl-3-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-7-12(9-14-13(10)15)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGFPCSAWUVUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239983-76-6 | |

| Record name | 5-benzyl-3-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers typically involves the cyclization of appropriate precursors. One common method includes the alkylation of a piperidine derivative followed by cyclization. For instance, the reaction of 3-methylpiperidine with benzyl chloride under basic conditions can yield the desired product .

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-benzyl-3-methylpiperidin-2-one is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as a building block for more complex molecules with specific therapeutic properties.

Key Applications:

- Synthesis of PDHK Inhibitors: The compound has been identified as a fragment for synthesizing inhibitors of pyruvate dehydrogenase kinase (PDHK), which is crucial for regulating glucose metabolism. Inhibiting PDHK can influence insulin signaling pathways, making it relevant in diabetes research .

- Potential Analgesic Properties: Preliminary studies suggest that derivatives of this compound may exhibit analgesic effects, warranting further investigation into their mechanisms of action .

Research has indicated that 5-benzyl-3-methylpiperidin-2-one may possess various biological activities, including antimicrobial and anticancer properties.

Biological Studies:

- Antimicrobial Activity: Compounds related to 5-benzyl-3-methylpiperidin-2-one have shown effectiveness against certain bacterial strains, making them candidates for developing new antimicrobial agents .

- Anticancer Research: Investigations into the compound's interactions with cellular pathways have revealed potential anticancer effects, particularly through modulation of specific enzyme activities .

Industrial Applications

The compound is also utilized in the production of fine chemicals and specialty materials. Its role as an intermediate in organic synthesis makes it valuable in the pharmaceutical and agrochemical industries.

Industrial Uses:

- Pharmaceutical Manufacturing: As an intermediate, it is used in creating various drugs, enhancing the efficiency of pharmaceutical synthesis processes .

- Agrochemical Development: Its derivatives are explored for developing new agrochemicals that can improve crop yield and resistance .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of PDHK inhibitors | Impacts glucose metabolism and insulin signaling |

| Biological Activity | Antimicrobial and anticancer properties | Potential for new therapeutic agents |

| Industrial Applications | Intermediate in pharmaceuticals | Used in drug manufacturing and agrochemicals |

Case Study 1: PDHK Inhibition

A study highlighted the synthesis of novel PDHK inhibitors derived from 5-benzyl-3-methylpiperidin-2-one. These compounds demonstrated significant binding affinity to PDHK, suggesting their potential role in managing diabetes by enhancing glucose utilization .

Case Study 2: Antimicrobial Properties

Research conducted on derivatives of 5-benzyl-3-methylpiperidin-2-one showed promising results against antibiotic-resistant bacterial strains. The findings support further exploration into its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Influence on Physicochemical Properties

Diastereomers of structurally related compounds exhibit marked differences in polarity and chromatographic behavior. For example, azulene diols (RR/SS vs. RS/SR diastereomers) showed distinct resolution factors (Rf) and selectivity (α) on Chiralcel-OD-H columns:

| Diastereomer Pair | Avg. Rf | Avg. α |

|---|---|---|

| RR/SS (3, 5) | 3.4 | 2.4 |

| RS/SR (4, 6) | 8.1 | 7.8 |

The RS/SR diastereomers, being more polar due to hydroxyl group orientation, demonstrated superior resolution, correlating with their higher affinity for silica-based stationary phases . This trend aligns with the general principle that diastereomers with greater polarity often achieve better chromatographic separation .

Conformational Flexibility

The solution-state flexibility of diastereomers influences their biological profiles. RS/SR azulene diols adopt conformations with both hydroxyl groups on the same face, enhancing silica affinity . In contrast, danicalipin A’s inactivity in diastereomer 3 was attributed to rigid conformational constraints . Such conformational dynamics are likely relevant to 5-benzyl-3-methylpiperidin-2-one’s behavior, particularly in solvent interactions or receptor binding.

Key Research Findings and Implications

- Chromatographic Separation : Polar diastereomers (e.g., RS/SR azulene diols) are better resolved on chiral columns, suggesting analogous strategies for purifying 5-benzyl-3-methylpiperidin-2-one diastereomers .

- Biological Profiling : Stereochemical configuration can independently modulate toxicity and functional activity, necessitating thorough evaluation of all diastereomers in drug candidates .

- Analytical Challenges : Traditional polarimetry may fail for colored compounds (e.g., azulenes); circular dichroism (CD) or advanced crystallographic methods (e.g., SHELX) are preferred for stereochemical analysis .

Biological Activity

5-benzyl-3-methylpiperidin-2-one, a compound characterized as a mixture of diastereomers, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

5-benzyl-3-methylpiperidin-2-one is a piperidine derivative with a molecular formula of CHN$$O. The compound exists as a mixture of diastereomers, which can influence its biological activity and pharmacokinetics.

The biological activity of 5-benzyl-3-methylpiperidin-2-one is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to:

- Inhibit Enzyme Activity : Compounds with a piperidine structure often act as enzyme inhibitors, affecting pathways such as collagen synthesis. For instance, studies indicate that related compounds reduce collagen expression and hydroxyproline content in cell cultures, suggesting potential applications in fibrosis treatment .

- Modulate Receptor Activity : The compound may interact with specific receptors involved in neurotransmission and other signaling pathways, although detailed receptor profiles are still under investigation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 5-benzyl-3-methylpiperidin-2-one against various pathogens. In vitro tests demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

Research has indicated that similar piperidine derivatives exhibit anticancer properties. For example, compounds structurally related to 5-benzyl-3-methylpiperidin-2-one have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

-

Antifibrotic Effects :

A study investigated the antifibrotic effects of a related compound in hepatic stellate cells (HSC-T6). The results showed that treatment with the compound significantly inhibited collagen synthesis and reduced fibrotic markers in vitro, highlighting its potential for treating liver fibrosis . -

Antimicrobial Efficacy :

A series of experiments were conducted to assess the antimicrobial efficacy of 5-benzyl-3-methylpiperidin-2-one against Staphylococcus aureus and Escherichia coli. The compound exhibited potent activity with MIC values lower than those of conventional antibiotics .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.